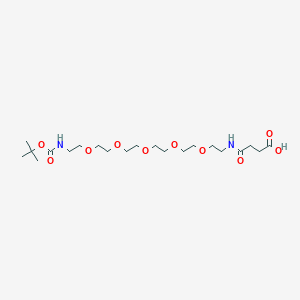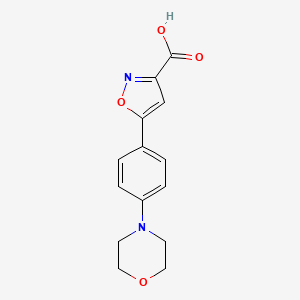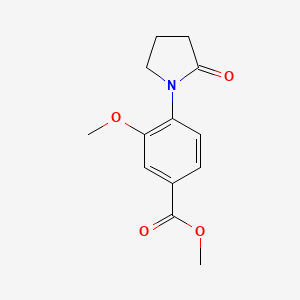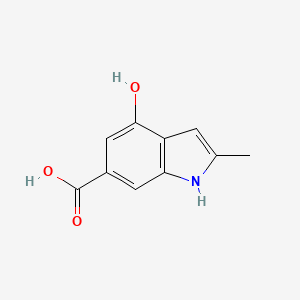![molecular formula C8H11F3N2O4S B13712159 Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is a specialized compound used primarily in proteomics research. It is known for its unique chemical structure, which includes a trifluoroacetyl group attached to the L-cysteinyl moiety, and a glycine methyl ester group. This compound is often utilized in various scientific studies due to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester typically involves the reaction of N-trifluoroacetyl-L-cysteine with glycine methyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetic anhydride and glycine methyl ester hydrochloride. The reaction is usually performed in an organic solvent such as dichloromethane, and the product is purified through techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in sufficient quantities for commercial use.
化学反应分析
Types of Reactions
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: It can be reduced to break disulfide bonds, reverting to its thiol form.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various nucleophiles can be used to substitute the trifluoroacetyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Thiol-containing monomers.
Substitution: Derivatives with different functional groups replacing the trifluoroacetyl group.
科学研究应用
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics to study protein structure, function, and interactions.
Industry: The compound is used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This allows the compound to modulate protein function and stability, making it a valuable tool in proteomics research. The glycine methyl ester group enhances the compound’s solubility and facilitates its incorporation into larger molecular structures.
相似化合物的比较
Similar Compounds
- N-(Trifluoroacetyl)-L-cysteine methyl ester
- N-(Trifluoroacetyl)-glycine methyl ester
- N-(Trifluoroacetyl)-L-cysteinyl-glycine
Uniqueness
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is unique due to the presence of both the L-cysteinyl and glycine methyl ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific studies.
属性
分子式 |
C8H11F3N2O4S |
|---|---|
分子量 |
288.25 g/mol |
IUPAC 名称 |
methyl 2-[[3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate |
InChI |
InChI=1S/C8H11F3N2O4S/c1-17-5(14)2-12-6(15)4(3-18)13-7(16)8(9,10)11/h4,18H,2-3H2,1H3,(H,12,15)(H,13,16) |
InChI 键 |
CXZMJKWCYBWNTN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)C(CS)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)

![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)
![Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)



![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)
![[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B13712121.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)

![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)

